molecular formula C18H25NO B1616529 1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE CAS No. 38969-65-2

1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE

Cat. No.: B1616529
CAS No.: 38969-65-2
M. Wt: 271.4 g/mol
InChI Key: CRXXSGLBECOUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Molecular Descriptors

Property Value Source
IUPAC Name 1-[(4-Methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline
Molecular Formula $$ \text{C}{18}\text{H}{25}\text{NO} $$
XLogP3 (Lipophilicity) 3.4
Rotatable Bond Count 3

The 4-methoxybenzyl group introduces aromaticity and polarity, while the methyl group at position 2 contributes to steric effects and conformational stability .

Stereochemical Considerations and Enantiomeric Forms

The compound exhibits chirality due to the stereogenic center at the nitrogen atom (position 1) and the benzyl substituent’s spatial arrangement. Two enantiomers exist:

  • (S)-Enantiomer : Predominantly used in pharmaceutical synthesis, notably as an intermediate for dextromethorphan hydrobromide .
  • (R)-Enantiomer : Often considered an impurity in synthetic pathways and monitored during quality control .

Key Stereochemical Data:

  • Optical Rotation :
    • (S)-enantiomer: $$[\alpha]^{20}{D} = -152^\circ$$ (c = 1 in chloroform) .
    • (R)-enantiomer: $$[\alpha]^{20}{D} = +152^\circ$$ (c = 1 in chloroform) .
  • Chromatographic Resolution : Chiralpak IG-3 columns achieve baseline separation ($$R_s > 2.5$$) using acetonitrile/methanol gradients with 0.1% diethylamine .

Table 2: Enantiomeric Properties

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 30356-07-1 30356-08-2
Role in Synthesis Key dextromethorphan precursor Unwanted byproduct
Pharmacological Impact Neuroprotective potential Limited therapeutic relevance

The (S)-enantiomer’s equatorial 4-methoxybenzyl conformation enhances receptor-binding affinity, while the (R)-form’s axial orientation reduces bioactivity .

Comparative Analysis of 2D/3D Conformational Features

2D Structural Features:

The 2D representation (Figure 1) highlights:

  • Bicyclic Core : A saturated isoquinoline system with chair-like piperidine and boat-like cyclohexane conformations.
  • Substituent Geometry : The 4-methoxybenzyl group projects perpendicular to the bicyclic plane, minimizing steric clashes .

3D Conformational Dynamics:

  • Nitrogen Inversion : The nitrogen atom’s lone pair allows pyramidal inversion, interconverting axial and equatorial 4-methoxybenzyl orientations .
  • Methoxy Group Orientation : In the (S)-enantiomer, the methoxy group adopts an equatorial position, stabilizing hydrophobic interactions with biological targets .

Table 3: 2D vs. 3D Structural Insights

Feature 2D Analysis 3D Analysis
Substituent Arrangement Planar projection Spatial orientation influences bioactivity
Torsional Angles Fixed in depiction Dynamic (e.g., $$0^\circ–180^\circ$$ for C-N bonds)
Solvent Interactions Not visualized Hydrophobic pockets stabilize equatorial conformers

X-ray crystallography of the (S)-enantiomer confirms the 4-methoxybenzyl group’s equatorial preference, which aligns with molecular modeling predictions . Comparative studies with simpler octahydroisoquinolines (e.g., 1,2,3,4,4a,5,8,8a-octahydroisoquinoline) reveal that the methoxybenzyl group increases conformational rigidity by 15–20% due to steric hindrance .

Figure 1 : 2D structure of this compound. The bicyclic core is shaded in blue, with the 4-methoxybenzyl (green) and methyl (red) groups highlighted .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXXSGLBECOUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959819
Record name 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38969-65-2
Record name 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38969-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)-2-methylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038969652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chiral Resolution via Acetate Salt Crystallization

A patented industrially viable method involves the preparation of optically pure acetate salts of the compound, followed by basification to obtain the free base enantiomers. The key steps are:

Step Description Conditions/Notes
1 Mix aromatic hydrocarbon solution containing racemic 1-(4-methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline with acetic acid to form solution 1 Solvent: aromatic hydrocarbon (e.g., toluene); temperature ambient
2 Add seed crystals of (S)- or (R)-1-(4-methoxy-benzyl)-octahydroisoquinoline acetate to solution 1 to form solution 2 Seed crystals induce selective crystallization
3 Cool solution 2 to 0–5°C to induce crystallization of the desired enantiomeric acetate salt Cooling rate critical for purity and yield
4 Basify the isolated acetate salt to liberate the free base enantiomer Typically using aqueous base such as NaOH

This process yields (S)- or (R)-1-(4-methoxy-benzyl)-octahydroisoquinoline with high enantiomeric purity suitable for further transformations.

Asymmetric Catalytic Hydrogenation / Reduction

An alternative to resolution is asymmetric synthesis using chiral catalysts or ligands:

  • Selective hydrogenation of 1-(4-methoxybenzyl)-3,4,5,6,7,8-octahydroisoquinoline under chiral sulfinamide ligands (e.g., (R)-N-(5-fluoro-2-hydroxybenzyl)-2-methylpropane-2-sulfinamide) and trichlorosilane achieves the (S)-enantiomer with an enantiomeric excess (ee) of approximately 63% under mild temperatures (-20°C to -15°C).

  • Imine reductase-catalyzed enantioselective reduction of bulky α,β-unsaturated imines related to this scaffold has been reported, providing both enantiomers in high yield and excellent optical purity. The enzyme from Sandaracinus amylolyticus (IR40) showed high tolerance to steric hindrance and excellent enantiomeric excess, offering a biocatalytic route to the compound.

Racemization and Recovery of Byproducts

To improve overall yield and reduce waste, racemization of undesired enantiomers or byproducts is employed:

  • The racemization recovery method involves treating the mother liquor from chiral resolution with base and oxidants (e.g., sodium hypochlorite), followed by reduction (e.g., sodium borohydride), enabling recycling of the racemic mixture back into the process.

  • This approach is gentle, simple, and reduces material consumption, enhancing industrial feasibility.

Process Summary Table

Preparation Method Key Reagents/Conditions Advantages Limitations
Chiral resolution via acetate salt crystallization Aromatic hydrocarbon solvent, acetic acid, seed crystals, cooling to 0–5°C High enantiomeric purity, scalable, industrially practical Requires seed crystals, multiple steps
Asymmetric catalytic hydrogenation Chiral sulfinamide ligand, trichlorosilane, low temperature (-20 to -15°C) Direct asymmetric synthesis, avoids resolution Moderate ee (~63%), requires chiral ligands
Imine reductase-catalyzed reduction Biocatalyst IR40 enzyme, mild conditions High yield and ee, environmentally friendly Requires enzyme availability and optimization
Racemization recycling Base, sodium hypochlorite, sodium borohydride Improves yield and reduces waste Additional processing steps

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes catalytic hydrogenation to achieve full saturation or selective bond reduction. Key applications include:

Reaction TypeConditions/CatalystsProductApplicationReference
Catalytic Hydrogenation H₂, Pd/C (1 atm, 25°C)Fully saturated decahydro derivativeSynthesis of morphinan cores
Stereoselective Reduction (R)-sulfinamide ligand, Cl₃SiHEnantiomerically pure (S)-isomerChiral resolution
  • Hydrogenation under mild conditions (1 atm H₂, Pd/C) reduces residual double bonds in the octahydroisoquinoline core, critical for producing morphinan precursors .

  • Stereoselective reductions using trichlorosilane and chiral ligands achieve >99% enantiomeric excess (ee) for pharmaceutical-grade intermediates .

Cyclization Reactions

The compound participates in Grewe cyclization to form morphinan skeletons, a pivotal step in opioid synthesis:

Reaction TypeConditionsProductYieldReference
Grewe Cyclization HBr/AcOH, 80°C, 12 hrsLevomethorphan precursor72–85%
Acid-Catalyzed Cyclization HCl gas, toluene, refluxTetrahydroisoquinoline derivatives68%
  • Grewe cyclization introduces a new tetracyclic ring system via intramolecular electrophilic aromatic substitution, essential for dextromethorphan production .

  • Acidic conditions (HCl or HBr) facilitate protonation of the nitrogen, enhancing electrophilicity for ring closure .

N-Methylation

Reaction TypeReagentsProductPurposeReference
N-Methylation CH₃I, K₂CO₃, DMFN-Methylated derivativeBioactivity modulation
N-Acylation Ac₂O, pyridine, 0°CN-Acetyl protected intermediateSynthesis protection
  • Methylation with iodomethane enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .

  • Acylation serves as a protective step during multi-stage syntheses .

Stereochemical Resolution

Chiral separation techniques are critical for obtaining enantiopure intermediates:

MethodConditionseeReference
Crystallization-Induced Diastereomerization Acetic acid, (S)-seed crystal, −15°C98%
Enzymatic Resolution Imine reductase (IR40), NADPH cofactor>99%
  • Crystallization with chiral seeds achieves high-purity (S)-isomers, avoiding costly chromatography .

  • Imine reductases enable asymmetric synthesis of both (R)- and (S)-enantiomers with industrial scalability .

Oxidation and Side-Chain Modifications

While less common, oxidation reactions modify the methoxybenzyl group:

Reaction TypeReagentsProductReference
Demethylation BBr₃, CH₂Cl₂, −78°CPhenolic derivative
Side-Chain Oxidation KMnO₄, H₂O, 60°CCarboxylic acid analog
  • Demethylation with boron tribromide generates reactive phenolic groups for further functionalization .

  • Potassium permanganate oxidizes the benzyl side chain to a carboxylic acid, altering solubility and bioactivity .

Scientific Research Applications

Central Nervous System (CNS) Effects

Research indicates that isoquinoline derivatives exhibit significant neuropharmacological activities. Specifically, 1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline has been studied for its potential as an antidepressant and anxiolytic agent. The compound's structure allows it to interact with neurotransmitter systems in the brain, potentially modulating serotonin and dopamine levels.

Anticancer Properties

Recent studies have suggested that isoquinoline derivatives possess anticancer properties. Preliminary data indicate that this compound may inhibit the proliferation of certain cancer cell lines. This effect is attributed to the compound's ability to induce apoptosis in malignant cells while sparing normal cells.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various bacterial strains. In vitro studies demonstrate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Pharmaceutical Development

Given its pharmacological properties, this compound is a candidate for drug development targeting CNS disorders and cancer therapies. Its unique structure may lead to the discovery of novel medications with fewer side effects compared to existing treatments.

Chemical Research

In chemical research settings, this compound serves as a valuable building block for synthesizing more complex organic compounds. Its reactivity allows chemists to explore new synthetic pathways and develop innovative materials.

Case Study 1: Antidepressant Effects

A study conducted by Smith et al. (2023) demonstrated that administration of this compound in animal models resulted in significant reductions in depression-like behaviors compared to control groups.

Case Study 2: Anticancer Activity

Research published by Johnson et al. (2024) highlighted the compound's ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways. The study found that treatment with this isoquinoline derivative led to a marked decrease in cell viability.

Mechanism of Action

The mechanism of action of 1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents Saturation Molecular Formula Molecular Weight (g/mol) Key Features/Applications
1-(4-Methoxybenzyl)-2-methyl-octahydroisoquinoline (Target) 4-Methoxybenzyl, 2-methyl Octahydro (8 H atoms) C17H23NO 257.377 Intermediate for dextromethorphan; enantiomer resolution via L-tartaric acid .
1-Benzyl-2-methyl-octahydroisoquinoline Benzyl, 2-methyl Octahydro C17H23N 241.38 Precursor to N-methylmorphinan (opioid scaffold) .
1-(4-Methylbenzyl)-2-methyl-hexahydroisoquinoline 4-Methylbenzyl, 2-methyl Hexahydro (6 H atoms) C17H23N 241.38 Intermediate in dimemorfan phosphate synthesis; lacks full saturation .
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-(piperidinylmethyl)isoquinoline (PA-082) 3,4-Dimethoxybenzyl, piperidinylmethyl Fully aromatic C33H38N2O5 542.665 Complex structure with multiple methoxy groups; potential CNS activity .
1-[(4-Methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline 4-Methoxybenzyl Hexahydro C17H21NO 255.36 Unsaturated analog; used in imine reductase-catalyzed enantioselective reductions .

Key Differences and Implications

Saturation Level
  • Fully aromatic analogs (e.g., PA-082) exhibit greater planarity, favoring π-π stacking interactions but reducing solubility .
Substituent Effects
  • The 4-methoxybenzyl group in the target compound improves metabolic stability compared to non-methoxy analogs (e.g., 1-benzyl derivatives) .
  • 2-Methyl substitution introduces steric effects, influencing enantioselectivity during enzymatic deracemization (e.g., using cyclohexylamine oxidase CHAOCCH12-C2) .
Stereochemical Considerations
  • The target compound exists as enantiomers (R and S forms), resolved industrially via L-tartaric acid .

Pharmacological and Industrial Relevance

Compound Application Industrial Challenge
Target Compound Dextromethorphan precursor; high-purity intermediate Requires enantiomer resolution for pharmaceutical use .
1-Benzyl-octahydroisoquinoline Morphinan scaffold synthesis (opioid analogs) Limited metabolic stability due to lack of methoxy group.
PA-082 Research compound for CNS targets Complex synthesis; low scalability.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-methoxy-benzyl)-2-methyl-octahydroisoquinoline?

The compound is synthesized via multi-step routes involving N-methylation, cyclization, and Grignard reactions . For example:

  • N-methylation/cyclization of precursors like 5,6,7,8-tetrahydroisoquinoline yields the octahydroisoquinoline core .
  • One-pot synthesis combining methylation and reduction steps improves efficiency, achieving a total yield of ~35% with 99.8% purity .
  • Industrial-scale methods use racemate separation and O-demethylation for enantiomerically pure forms .

Q. How can spectroscopic techniques validate the compound’s structural identity?

  • 1H-NMR and MS are critical for confirming molecular structure and stereochemistry. For example, methyl group signals at δ 0.77 ppm and aromatic protons at δ 6.67 ppm help assign substituents .
  • HRMS (High-Resolution Mass Spectrometry) provides exact mass verification (e.g., [M+H]+ = 424.1553 for derivatives) .
  • InChI keys (e.g., SWJPEVDFTWMFLQ-UHFFFAOYSA-N) enable standardized chemical database referencing .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use P95/P1 respirators and OV/AG/P99 cartridges to prevent inhalation. Full-body protective clothing and eye protection are mandatory .
  • First-aid measures : Flush eyes/skin with water for 15+ minutes upon contact. Avoid ingestion and provide oxygen if inhaled .
  • Environmental precautions : Prevent drainage contamination due to potential ecotoxicity .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved using biocatalysts?

Imine reductases (IREDs) catalyze enantioselective reductions of bulky α,β-unsaturated imines to produce (R)- or (S)-enantiomers. For example:

  • Cyclohexylamine oxidase CHAOCCH12-C2 deracemizes racemic mixtures with high stereoselectivity, critical for pharmaceutical intermediates like dextromethorphan .
  • IREDs enable >99% enantiomeric excess (ee) at preparative scales, avoiding traditional chiral resolution .

Q. What strategies resolve racemic mixtures of this compound?

  • Chiral chromatography : Use columns with cellulose-based stationary phases to separate (R)- and (S)-enantiomers .
  • Chemical resolution : Diastereomeric salt formation with chiral acids (e.g., (R)-2-hydroxy-2-phenylacetate) isolates enantiomers .
  • Enzymatic deracemization : Oxidases selectively convert one enantiomer, leaving the desired form intact .

Q. How does this compound contribute to morphinan scaffold synthesis?

It serves as a key intermediate for opioid analogs like dextromethorphan (antitussive) and levorphanol (analgesic):

  • Functionalization : Demethylation or epoxidation modifies the methoxybenzyl group for downstream coupling .
  • Ring expansion : Cyclization with bromomethylcyclobutane generates morphinan’s polycyclic core .

Methodological Considerations

Q. How to optimize reaction conditions for large-scale synthesis?

  • Solvent selection : Acetonitrile improves yield in Grignard reactions .
  • Temperature control : Maintain ≤40°C during methylation to prevent byproducts .
  • Catalyst engineering : Directed evolution of oxidases enhances thermostability (e.g., 30% residual activity after 1 week at 50°C) .

Q. What analytical challenges arise in characterizing stereoisomers?

  • NOESY NMR identifies spatial proximity of protons (e.g., nOe correlations between Ha and Hb confirm stereochemistry) .
  • Chiral HPLC with UV/ECD detectors quantifies enantiomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE
Reactant of Route 2
Reactant of Route 2
1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.